4-Butylphenylacetylene
Overview
Description
Synthesis Analysis
The synthesis of phenylacetylene derivatives is a key area of interest. For instance, an optically active poly(phenylacetylene) with chiral centers and mesogenic groups on side chains was synthesized using a [Rh(nbd)Cl]2 catalyst, resulting in a high molecular weight polymer . Another study reported the synthesis of a Rh(I)-aryl complex, which was used as an initiator for the (co)polymerization of phenylacetylenes, demonstrating controlled polymerization and the ability to form stereoregular AB diblock copolymers . Additionally, solid-phase synthesis methods were employed to create sequence-specific phenylacetylene oligomers, highlighting the versatility of phenylacetylene derivatives in polymer science .
Molecular Structure Analysis
The molecular structure of phenylacetylene derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies were used to characterize the chemical structure of a synthesized poly(phenylacetylene) . X-ray crystal structure analysis was utilized to confirm the structure of reaction products, such as the minor insertion product of phenylacetylene with a (butadiene)tantalocene cation complex , and the structure of a hydrolysis product from the reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole .
Chemical Reactions Analysis
Phenylacetylene derivatives undergo various chemical reactions. The reaction of phenylacetylene with a (butadiene)tantalocene cation complex led to regioisomeric alkyne–butadiene coupling products . Another study described the ipso-substitution reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole, predominantly yielding a substituted oxaphosphorinine . These reactions demonstrate the reactivity of phenylacetylene derivatives and their potential for creating complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetylene derivatives are influenced by their molecular structure. The optically active poly(phenylacetylene) synthesized in one study exhibited circular dichroism, indicating a chiroptical property due to helical conformation . Another polymer derived from phenylacetylene showed liquid crystalline behavior, with a smectic A mesophase, and underwent isomerization and intrachain cyclization at elevated temperatures . These properties are crucial for applications in materials science and optoelectronics.
Scientific Research Applications
Optical and Electronic Properties
Synthesis and Spectroscopic Analysis : 4-Butylphenylacetylene derivatives have been synthesized and studied for their optical properties. For example, Arockiasamy Ajay Praveenkumar et al. (2021) synthesized a compound similar to 4-Butylphenylacetylene, which was used as an interfacing agent in laboratory reagents. This study emphasizes the compound's relevance in spectroscopic analysis and non-linear optical (NLO) properties (Arockiasamy Ajay Praveenkumar et al., 2021).
Carrier Transport Properties : Shouqin Zhou et al. (1992) investigated the carrier transport properties of poly(substituted phenylacetylene)s. Their research indicates the potential of these compounds in electronic applications, particularly in conductivity and carrier mobility, which are crucial for electronic devices (Shouqin Zhou et al., 1992).
Catalysis and Polymerization
Homogeneous Catalysis : Lada Sekerová et al. (2019) explored the use of terminal alkynes, including phenylacetylene, as catalysts for acetalization and esterification. This research highlights the catalytic potential of 4-Butylphenylacetylene derivatives in chemical synthesis (Lada Sekerová et al., 2019).
Polymerization in Ionic Liquids : P. Mastrorilli et al. (2002) and (2003) conducted studies on the Rh(I) catalyzed polymerization of phenylacetylene in ionic liquids. These findings are significant for developing new methods in polymer science, suggesting potential uses for 4-Butylphenylacetylene in polymerization processes (P. Mastrorilli et al., 2002) and (P. Mastrorilli et al., 2003).
Pharmaceutical and Biomedical Applications
- Mechanism-Based Inactivation of Cytochrome P450 : Haoming Zhang et al. (2009) explored the effects of tert-Butylphenylacetylene on cytochrome P450. While this is specifically about a tert-butyl derivative, it indicates a potential biomedical application for 4-Butylphenylacetylene in studying enzyme interactions (Haoming Zhang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-butyl-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379404 | |
Record name | 4-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenylacetylene | |
CAS RN |
79887-09-5 | |
Record name | 4-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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